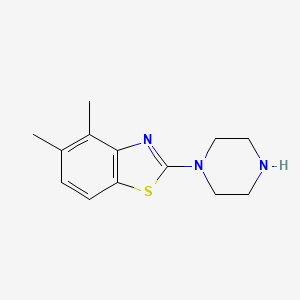

4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

Vue d'ensemble

Description

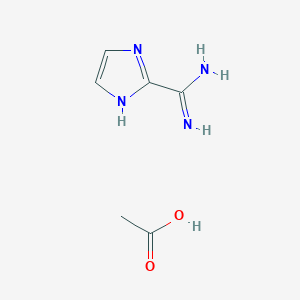

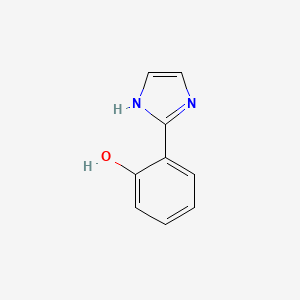

4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is a chemical compound with the CAS Number: 1105194-56-6 . It has a molecular weight of 247.36 and its IUPAC name is 4,5-dimethyl-2-(1-piperazinyl)-1,3-benzothiazole .

Synthesis Analysis

The synthesis of 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole and its derivatives involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis

The InChI code of 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is 1S/C13H17N3S/c1-9-3-4-11-12(10(9)2)15-13(17-11)16-7-5-14-6-8-16/h3-4,14H,5-8H2,1-2H3 . This provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique

DNA Interaction and Cellular Staining

4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is structurally related to Hoechst 33258, a compound known for its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This characteristic makes it valuable in cellular biology for DNA staining, enabling the analysis of nuclear DNA content and the study of plant chromosomes. Furthermore, its analogs have potential applications as radioprotectors and topoisomerase inhibitors, highlighting their importance in understanding DNA interactions and designing rational drugs (Issar & Kakkar, 2013).

Anticancer and Antimicrobial Properties

Benzothiazole derivatives, including those structurally related to 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole, are recognized for their broad spectrum of biological activities. They possess antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, with 2-arylbenzothiazoles being investigated as potential antitumor agents. The structural simplicity of benzothiazoles allows for the development of chemical libraries, serving as a foundation for discovering new therapeutic entities, particularly in cancer treatment (Kamal et al., 2015).

Development for Tuberculosis Treatment

One specific application of a benzothiazinone derivative, which shares a core structure with 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole, is in the development of Macozinone (PBTZ169) for the treatment of tuberculosis (TB). This compound targets decaprenylphosphoryl ribose oxidase (DprE1), crucial for the synthesis of essential arabinan polymers in the cell wall of Mycobacterium tuberculosis. The promising results from pilot clinical studies indicate a potential pathway towards more effective TB drug regimens, showcasing the therapeutic relevance of benzothiazole derivatives in infectious disease treatment (Makarov & Mikušová, 2020).

Propriétés

IUPAC Name |

4,5-dimethyl-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-9-3-4-11-12(10(9)2)15-13(17-11)16-7-5-14-6-8-16/h3-4,14H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOATHAOBLBZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N3CCNCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1417666.png)

![(2E)-2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B1417670.png)

![[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid](/img/structure/B1417671.png)

![2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1417678.png)

![3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1417679.png)

![8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1417681.png)

![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417682.png)

![Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate](/img/structure/B1417686.png)